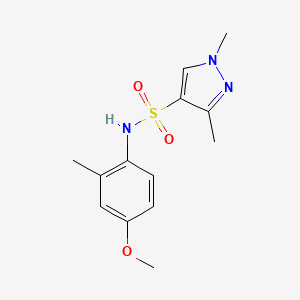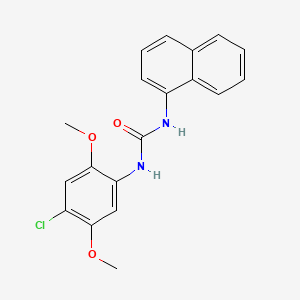![molecular formula C18H19FN2O2 B6099400 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide](/img/structure/B6099400.png)
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide, also known as DASA-58, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DASA-58 belongs to the class of small molecule inhibitors that target the intracellular protein, TGF-β activated kinase 1 (TAK1). TAK1 is a key regulator of various cellular processes, including inflammation, apoptosis, and immune response. Inhibition of TAK1 has been shown to have potential therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用機序
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide targets TAK1, a protein kinase that plays a crucial role in various cellular processes. TAK1 is activated by various stimuli, including cytokines, growth factors, and environmental stressors. Once activated, TAK1 activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines, cell proliferation, and apoptosis. This compound inhibits the activation of TAK1 by binding to its ATP-binding site, thereby preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and reducing cell proliferation. In autoimmune diseases, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce the severity of autoimmune symptoms. In inflammatory diseases, this compound has been shown to inhibit the activation of TAK1 and reduce inflammation.
実験室実験の利点と制限
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide has several advantages and limitations for lab experiments. One advantage is its specificity towards TAK1, which allows for targeted inhibition of TAK1 signaling pathways. Another advantage is its low toxicity, which allows for higher doses to be used in experiments. However, one limitation is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research on N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide. One direction is the development of more potent and selective TAK1 inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the efficacy of this compound in combination with other therapeutic agents in various diseases. Furthermore, the application of this compound in preclinical and clinical studies is necessary to evaluate its safety and efficacy in humans.
合成法
The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide involves the reaction between 4-(3-dimethylamino-3-oxopropyl)aniline and 2-fluorobenzoyl chloride in the presence of a base. The reaction yields this compound as a white solid with a purity of over 95%.
科学的研究の応用
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and metastasis of cancer cells by targeting TAK1. In autoimmune diseases, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce the severity of autoimmune symptoms. In inflammatory diseases, this compound has been shown to inhibit the activation of TAK1 and reduce inflammation.
特性
IUPAC Name |
N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-21(2)17(22)12-9-13-7-10-14(11-8-13)20-18(23)15-5-3-4-6-16(15)19/h3-8,10-11H,9,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAZTGZZSFHFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide]](/img/structure/B6099327.png)
![1-(4-methoxyphenyl)-4-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B6099328.png)
![5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B6099329.png)
![N-(3,4-difluorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6099340.png)
![[1-[4-(benzyloxy)-3-methoxybenzyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6099342.png)
![3-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B6099346.png)
![1-(2-ethoxyphenyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6099350.png)
![2-methyl-6-{1-[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6099378.png)
![5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6099382.png)
![N-(2,3-dihydro-1H-inden-1-yl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6099395.png)
amino]-N-phenylcyclohexanecarboxamide](/img/structure/B6099404.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]piperidine](/img/structure/B6099405.png)